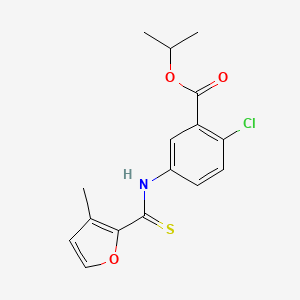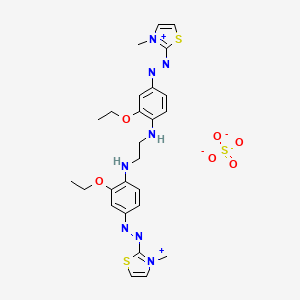
2,2'-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le sulfate de bis(3-méthylthiazolium) 2,2'-(éthylènebis(imino(3-éthoxy-4,1-phénylène)azo)) est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé présente une combinaison de groupes éthylène, imino, phénylène, azo et thiazolium, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, biologie et science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du sulfate de bis(3-méthylthiazolium) 2,2'-(éthylènebis(imino(3-éthoxy-4,1-phénylène)azo)) implique généralement plusieurs étapes, en commençant par la préparation de composés intermédiaires. Le processus inclut souvent :
Formation du pont éthylène : Cette étape implique la réaction de l'éthylènediamine avec des réactifs appropriés pour former le pont éthylène.
Introduction de groupes imino : Les groupes imino sont introduits par réaction avec des amines appropriées.
Couplage azo : Les groupes azo sont formés par des réactions de couplage impliquant des sels de diazonium et des amines aromatiques.
Formation du cycle thiazolium : Les cycles thiazolium sont synthétisés par des réactions de cyclisation impliquant des thioamides et des composés halogénés.
Assemblage final : Le composé final est assemblé en combinant les produits intermédiaires dans des conditions contrôlées, suivies d'étapes de purification telles que la recristallisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que les réacteurs à flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et l'évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
Le sulfate de bis(3-méthylthiazolium) 2,2'-(éthylènebis(imino(3-éthoxy-4,1-phénylène)azo)) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants forts, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent convertir les groupes azo en amines à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels présents.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les composés halogénés ou les réactifs organométalliques peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones et autres dérivés oxydés.
Réduction : Amines et autres formes réduites.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Le sulfate de bis(3-méthylthiazolium) 2,2'-(éthylènebis(imino(3-éthoxy-4,1-phénylène)azo)) a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et en catalyse.
Biologie : Étudié pour son potentiel en tant que sonde biologique ou agent d'imagerie.
Médecine : Exploré pour ses propriétés thérapeutiques, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du sulfate de bis(3-méthylthiazolium) 2,2'-(éthylènebis(imino(3-éthoxy-4,1-phénylène)azo)) implique des interactions avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou des acides nucléiques, conduisant à une modulation des processus biologiques.
Voies impliquées : Il peut influencer les voies de signalisation, les voies métaboliques ou l'expression des gènes, en fonction du contexte de son application.
Applications De Recherche Scientifique
2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or imaging agent.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) sulphate involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways, metabolic pathways, or gene expression, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Composés similaires
- Dithiocyanate de bis(3-méthylthiazolium) 2,2'-(éthylènebis(imino(3-éthoxy-4,1-phénylène)azo))
- Disulfate de diméthyle de bis(3-méthylthiazolium) 2,2'-(éthylènebis(imino(3-éthoxy-4,1-phénylène)azo))
Unicité
Comparé à des composés similaires, le sulfate de bis(3-méthylthiazolium) 2,2'-(éthylènebis(imino(3-éthoxy-4,1-phénylène)azo)) se distingue par ses caractéristiques structurales spécifiques et la présence de groupes sulfate, qui peuvent conférer des propriétés chimiques et biologiques uniques.
Propriétés
Numéro CAS |
97752-40-4 |
|---|---|
Formule moléculaire |
C26H32N8O6S3 |
Poids moléculaire |
648.8 g/mol |
Nom IUPAC |
N,N'-bis[2-ethoxy-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]phenyl]ethane-1,2-diamine;sulfate |
InChI |
InChI=1S/C26H30N8O2S2.H2O4S/c1-5-35-23-17-19(29-31-25-33(3)13-15-37-25)7-9-21(23)27-11-12-28-22-10-8-20(18-24(22)36-6-2)30-32-26-34(4)14-16-38-26;1-5(2,3)4/h7-10,13-18H,5-6,11-12H2,1-4H3;(H2,1,2,3,4) |
Clé InChI |
WWRWMNINCJHQAP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)N=NC2=[N+](C=CS2)C)NCCNC3=C(C=C(C=C3)N=NC4=[N+](C=CS4)C)OCC.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


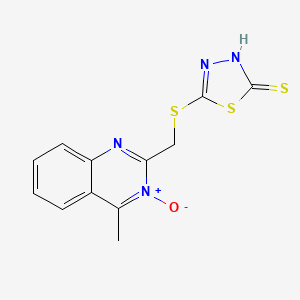

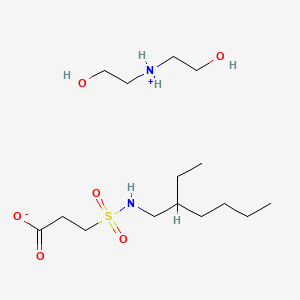
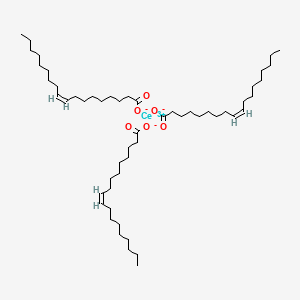
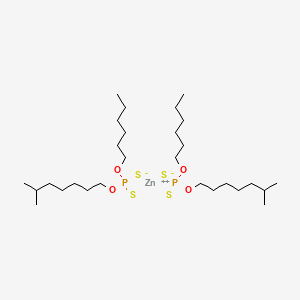

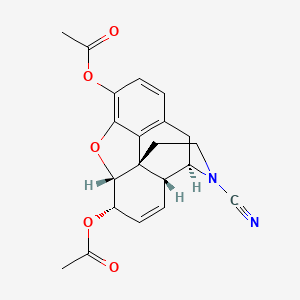


![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
